molecular formula C11H10N2O3 B12329847 3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester

3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester

Cat. No.: B12329847
M. Wt: 218.21 g/mol
InChI Key: ZUMQHJGUNDPOSK-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester typically involves the reaction of benzoic acid derivatives with amines and esters. One common method involves the use of benzoic acid, 2-[(3-ethoxy-1,3-dioxopropyl)amino]-, methyl ester as a starting material . The reaction conditions often include the use of solvents like diphenyl ether and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of flow chemistry and metal-catalyzed reactions. These methods aim to achieve high yields and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions .

Major Products

The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives .

Scientific Research Applications

3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester involves its interaction with various molecular targets. In medicinal applications, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription. This mechanism is similar to that of other quinoline-based antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester apart is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. Its methyl ester group, in particular, makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 4-amino-2-oxo-4aH-quinoline-3-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-16-11(15)8-9(12)6-4-2-3-5-7(6)13-10(8)14/h2-6H,12H2,1H3

InChI Key

ZUMQHJGUNDPOSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2C=CC=CC2=NC1=O)N

Origin of Product

United States

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